3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a fused heterocyclic compound featuring a triazolopyrimidinone core. Its molecular formula is C23H24N6O (molecular weight: 400.48 g/mol), with a monoclinic crystal structure (space group P21/n) . X-ray crystallography reveals that the triazolopyrimidinone moiety is nearly planar, while substituents like the benzyl and phenyl groups adopt distinct orientations. The compound is synthesized via tandem aza-Wittig reactions, a method enabling regioselective functionalization of the pyrimidine ring . This scaffold is of interest due to its structural similarity to pharmacologically active triazolopyrimidines, such as ticagrelor, a P2Y12 receptor inhibitor .
Properties
IUPAC Name |
3-benzyl-6-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c23-17-15-16(18-12-21(17)14-9-5-2-6-10-14)22(20-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTMNELQRQQCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of carbodiimides with secondary amines or alcohols in the presence of a catalytic amount of sodium ethoxide (EtONa) in a mixed solvent system such as dichloromethane (CH₂Cl₂) and alcohol (ROH) . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Continuous flow chemistry and automated synthesis techniques could also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted triazolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has shown effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The compound's ability to inhibit tumor growth has been attributed to its interaction with DNA and modulation of gene expression related to cell cycle regulation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in models of chronic inflammation. It appears to reduce the levels of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Pharmacology
Drug Design and Development
The unique structure of this compound serves as a scaffold for the development of new pharmaceuticals. Its derivatives are being synthesized to enhance potency and selectivity towards specific biological targets. This approach is particularly relevant in the design of novel agents for treating resistant bacterial infections and various cancers .
Synergistic Effects with Other Drugs
Studies have explored the synergistic effects of this compound when combined with existing antibiotics. The results suggest that it can enhance the efficacy of certain antibiotics against resistant strains by disrupting biofilm formation and altering membrane permeability .
Material Science
Polymerization Studies
The compound has been utilized in polymer chemistry as a monomer for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can impart desirable characteristics such as increased thermal stability and enhanced mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance in applications ranging from coatings to biomedical devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations |
| Anticancer Research | Tested on breast cancer cell lines | Induced apoptosis via mitochondrial pathway |
| Anti-inflammatory Study | Chronic inflammation model | Reduced cytokine levels significantly |
Mechanism of Action
The mechanism of action of 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
The triazolopyrimidinone core allows extensive structural diversification. Below is a comparative analysis of 3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one with analogs based on substituents, physicochemical properties, and biological relevance.
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogenation (e.g., Cl, F in ) increases molecular weight and may enhance lipophilicity or receptor-binding specificity.
- Nitro groups (e.g., in ) elevate melting points (190°C vs. 78°C for alkyl analogs), likely due to increased polarity and intermolecular interactions.
- Methoxy and oxadiazole groups () improve solubility in polar solvents, as seen in glycoside derivatives .
Biological Activity
3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.
The compound's molecular formula is , and it has a molecular weight of 284.34 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study: Inhibition of c-Met Kinase
A derivative of the triazolo-pyrimidine scaffold was shown to inhibit c-Met kinase with an IC50 value of 0.005 µM. This compound has undergone preclinical evaluation for treating various cancers including non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:
- Activity Against Bacteria
Compounds within this class exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.62 µg/mL to 62.5 µg/mL depending on the specific derivative tested .
Neuroprotective Effects
Research indicates that triazole derivatives may possess neuroprotective properties:
- Mechanism of Action
The compound's ability to modulate neuroinflammation pathways has been suggested as a mechanism for its protective effects in models of neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidines. Key findings include:
- Substituent Effects
Variations in substituents at positions 3 and 6 of the triazole ring significantly influence the potency and selectivity of these compounds against specific biological targets .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
